molecular formula C19H18N2O4 B3050996 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-35-8

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3050996
CAS No.: 303093-35-8
M. Wt: 338.4
InChI Key: VHWXTCIITNSHOH-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with the molecular formula C19H18N2O4. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxyquinoline-3-carboxylic acid with ethylamine, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring, allowing for the modification of its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    4-hydroxyquinoline-3-carboxamide: Lacks the ethyl and methoxyphenyl groups, resulting in different chemical and biological properties.

    1-ethyl-4-hydroxy-2-oxo-N-(4-propoxylphenyl)-1,2-dihydroquinoline-3-carboxamide: Contains a propoxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: The presence of an iodine atom can enhance its potential as a radiolabeled compound for imaging studies.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-12-8-10-13(25-2)11-9-12/h4-11,22H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWXTCIITNSHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138387
Record name 1-Ethyl-1,2-dihydro-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-35-8
Record name 1-Ethyl-1,2-dihydro-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303093-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,2-dihydro-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-3-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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